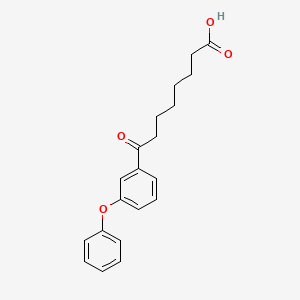

8-Oxo-8-(3-phenoxyphenyl)octanoic acid

描述

Contextualization within Oxo-Fatty Acid Chemistry and Derivatives

8-Oxo-8-(3-phenoxyphenyl)octanoic acid belongs to the broad class of oxo-fatty acids (OFAs), which are fatty acids that contain a ketone (oxo) functional group along their aliphatic chain. These compounds are found in nature and can be formed through various biological processes. researchgate.netnih.gov OFAs are recognized as a class of endogenous bioactive lipids. nih.gov For instance, certain oxo-fatty acids are known intermediates in the metabolic pathway of β-oxidation. nih.gov

The position of the oxo group can significantly influence the molecule's chemical properties and biological activity. nih.gov Oxygenated fatty acids, which include those with hydroxyl, epoxy, or keto groups, are of considerable interest in biochemistry. acs.org Research has shown that various oxo-fatty acids exhibit biological activities, such as dual-agonist activity towards human peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and carbohydrate metabolism. google.com The study of saturated oxo-fatty acids (SOFAs) has identified them as a class of bioactive lipids capable of inhibiting cell growth, highlighting their potential in biomedical research. nih.gov

Historical Trajectories of Research on Related Molecular Scaffolds

A defining feature of this compound is its 3-phenoxyphenyl group, which is a diaryl ether (DE). The diaryl ether scaffold, consisting of two aromatic rings linked by an oxygen atom, is a well-established "privileged scaffold" in medicinal chemistry and agrochemical research. nih.gov This structural motif is prevalent in numerous natural products and synthetic compounds. nih.gov

The synthesis of diaryl ethers has been a subject of extensive research for over a century. Early methods were often reliant on the Ullmann condensation, a copper-catalyzed reaction. bohrium.com Modern synthetic chemistry has expanded the toolkit to include more efficient palladium-catalyzed methods like the Buchwald-Hartwig reaction, as well as other techniques involving oxidative coupling and nucleophilic aromatic substitution. bohrium.com

The significance of the diaryl ether scaffold lies in its physicochemical properties and its presence in a vast array of biologically active molecules. nih.gov Compounds containing this moiety have demonstrated a wide spectrum of activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and herbicidal properties. nih.govintlab.org This broad utility has made the diaryl ether a fundamental component in the design of new therapeutic and agrochemical agents. nih.gov

Delineation of Key Research Avenues for this compound

While specific applications for this compound are not detailed in publicly available literature, its structure strongly suggests potential research avenues in the field of pharmacology, particularly as a modulator of signaling pathways involving lipid mediators. One prominent area is the study of prostaglandin (B15479496) receptors.

Prostaglandins are lipid compounds derived from fatty acids that mediate a wide range of physiological effects, including inflammation and pain. Their receptors are important drug targets. Notably, the diaryl ether scaffold has been successfully incorporated into antagonists for prostaglandin receptors, such as the EP1 receptor, which is implicated in inflammatory pain. researchgate.netnih.gov Given that this compound combines a fatty acid-like chain with a diaryl ether group, a key research avenue would be to investigate its potential as an antagonist or agonist for prostaglandin receptors, including the prostaglandin F2α (FP) receptor. nih.govbohrium.comscienceopen.com

The compound could serve as a lead structure or a synthetic intermediate for developing more complex and selective receptor modulators. Research in this area would involve synthesizing the compound and its analogues, followed by screening for activity at various prostanoid receptors to determine its efficacy and selectivity. Such studies would be crucial in uncovering the therapeutic potential of this and related molecules.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 951888-79-2 |

| Molecular Formula | C₂₀H₂₂O₄ |

| Molecular Weight | 326.4 g/mol |

Data sourced from Alfa Chemistry. alfa-chemistry.com

Structure

3D Structure

属性

IUPAC Name |

8-oxo-8-(3-phenoxyphenyl)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c21-19(13-6-1-2-7-14-20(22)23)16-9-8-12-18(15-16)24-17-10-4-3-5-11-17/h3-5,8-12,15H,1-2,6-7,13-14H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGZTSMAAFRYPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301292435 | |

| Record name | η-Oxo-3-phenoxybenzeneoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951888-79-2 | |

| Record name | η-Oxo-3-phenoxybenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | η-Oxo-3-phenoxybenzeneoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Structural Modification of 8 Oxo 8 3 Phenoxyphenyl Octanoic Acid

Established Synthetic Pathways for 8-Oxo-8-(3-phenoxyphenyl)octanoic Acid

The most probable synthetic route involves the acylation of 3-phenoxytoluene (B42325) with a derivative of suberic acid (octanedioic acid). This approach allows for the direct introduction of the eight-carbon chain with a terminal carboxylic acid group (or a precursor) onto the aromatic ring.

Methodological Considerations in Reaction Optimization

The optimization of a Friedel-Crafts acylation for the synthesis of this compound would involve careful consideration of several key parameters to maximize yield and purity. These include the choice of Lewis acid catalyst, solvent, reaction temperature, and the nature of the acylating agent.

Catalyst Selection and Stoichiometry: Traditional Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or boron trifluoride (BF₃) are commonly employed. The choice of catalyst can influence the reactivity and, in some cases, the regioselectivity of the reaction. Typically, more than a stoichiometric amount of the Lewis acid is required, as it complexes with both the acylating agent and the resulting ketone product.

Temperature Control: Friedel-Crafts acylations are often exothermic, and temperature control is crucial to prevent side reactions, such as polysubstitution or rearrangement of the acylating agent. The reaction is typically initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or heated to drive the reaction to completion.

Acylating Agent: The choice between suberic anhydride (B1165640) and suberoyl chloride (the acid chloride of suberic acid) as the acylating agent can also impact the reaction conditions. Acyl chlorides are generally more reactive than anhydrides.

| Parameter | Methodological Consideration | Potential Impact on Reaction |

| Lewis Acid Catalyst | AlCl₃, FeCl₃, BF₃ | Affects reactivity and regioselectivity. Stoichiometry is key. |

| Solvent | CS₂, Nitrobenzene, DCM | Influences solubility, reaction rate, and work-up. |

| Temperature | 0 °C to reflux | Controls reaction rate and minimizes side reactions. |

| Acylating Agent | Suberic anhydride, Suberoyl chloride | Reactivity differences may necessitate adjusted conditions. |

Precursor Design and Chemical Reagents

The successful synthesis of this compound is contingent on the appropriate design and selection of its precursors.

Aromatic Precursor: The key aromatic precursor is 3-phenoxytoluene. The presence of the phenoxy group at the meta position to the methyl group will direct the incoming acyl group. The phenoxy group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. Their combined directing effects will influence the position of acylation.

Acylating Agent Precursor: The eight-carbon chain is introduced using a derivative of suberic acid.

Suberic Anhydride: This can be prepared from suberic acid. Its use in Friedel-Crafts acylation would lead to the formation of the keto-acid directly after hydrolysis of the intermediate.

Suberoyl Chloride: This more reactive derivative can be synthesized from suberic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Illustrative Synthetic Scheme:

A plausible synthetic pathway would be the reaction of 3-phenoxytoluene with suberic anhydride in the presence of aluminum chloride. The reaction would proceed via the formation of an acylium ion intermediate, which would then attack the aromatic ring of 3-phenoxytoluene. A subsequent aqueous workup would hydrolyze the intermediate complex to yield the final product, this compound.

| Precursor/Reagent | Role in Synthesis | Preparation/Source |

| 3-Phenoxytoluene | Aromatic substrate | Commercially available or synthesized via Ullmann condensation. |

| Suberic Anhydride | Acylating agent | Prepared from suberic acid by dehydration. |

| Suberoyl Chloride | Acylating agent | Prepared from suberic acid and a chlorinating agent (e.g., SOCl₂). |

| Aluminum Chloride | Lewis acid catalyst | Commercially available. Must be anhydrous. |

Design and Synthesis of this compound Analogues

The structural framework of this compound offers multiple sites for modification, allowing for the design and synthesis of a diverse range of analogues. These modifications can be targeted at the aromatic rings, the ketone functionality, or the carboxylic acid group.

Strategies for Functionalization and Derivatization

Modifications of the Aromatic Rings:

Electrophilic Aromatic Substitution: The two phenyl rings can be further functionalized through reactions such as nitration, halogenation, or further Friedel-Crafts reactions. The position of substitution will be directed by the existing substituents (the phenoxy group, the alkyl chain, and the other phenyl ring).

Cross-Coupling Reactions: If a halogenated analogue is synthesized, further modifications can be introduced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

Modifications of the Ketone Group:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reductive Amination: The ketone can be converted to an amine through reductive amination, reacting it with an amine in the presence of a reducing agent.

Wittig Reaction: The carbonyl group can be converted to a carbon-carbon double bond using a Wittig reagent.

Modifications of the Carboxylic Acid Group:

Esterification: The carboxylic acid can be converted to a variety of esters by reacting it with an alcohol under acidic conditions (Fischer esterification) or by conversion to an acyl chloride followed by reaction with an alcohol.

Amidation: The carboxylic acid can be converted to amides by reaction with amines, often mediated by coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or by first converting the acid to an acyl chloride.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.

| Functional Group | Derivatization Strategy | Resulting Analogue Class |

| Aromatic Rings | Nitration, Halogenation | Substituted diaryl ketones |

| Ketone | Reduction, Reductive Amination | Diaryl alcohols, Diaryl amines |

| Carboxylic Acid | Esterification, Amidation | Ester derivatives, Amide derivatives |

Chemo- and Regioselective Synthesis Approaches

Achieving chemo- and regioselectivity is paramount when synthesizing analogues of a multifunctional molecule like this compound.

Regioselectivity in Friedel-Crafts Acylation: The primary challenge in the synthesis of the parent compound is controlling the position of acylation on the 3-phenoxytoluene ring. The phenoxy group is a strongly activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. The outcome will depend on the relative directing strengths of these groups and steric hindrance. Acylation is most likely to occur at the positions para to the activating groups, with the position para to the more strongly activating phenoxy group being favored. Steric hindrance from the phenoxy group might also influence the ortho/para ratio.

Chemoselectivity in Derivatization:

Protecting Groups: To selectively modify one functional group in the presence of another, the use of protecting groups is a common strategy. For instance, the carboxylic acid could be protected as an ester before performing reactions on the ketone. Conversely, the ketone could be protected as a ketal before modifying the carboxylic acid.

Reagent Selection: The choice of reagents can also impart chemoselectivity. For example, a mild reducing agent like sodium borohydride will selectively reduce the ketone in the presence of the carboxylic acid, whereas a stronger reducing agent like lithium aluminum hydride will reduce both.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of 8 Oxo 8 3 Phenoxyphenyl Octanoic Acid Derivatives

Elucidation of Key Structural Determinants for Biological Effects

The biological profile of 8-Oxo-8-(3-phenoxyphenyl)octanoic acid derivatives is intrinsically linked to the interplay of its three main structural components. SAR studies on analogous compounds have highlighted the importance of each part of the molecule.

The phenoxyphenyl moiety is a critical determinant of the molecule's interaction with biological targets. The substitution pattern on both phenyl rings can significantly influence activity. For instance, in various series of enzyme inhibitors, the position and nature of substituents on a phenoxyphenyl scaffold have been shown to dramatically alter potency and selectivity. Lipophilicity, a property heavily influenced by the phenoxyphenyl group, has been identified as a key factor in the activity of many enzyme inhibitors. nih.gov

The 8-oxo group introduces a key polar interaction point. As a ketone, it can act as a hydrogen bond acceptor, a feature that is frequently crucial for ligand-receptor binding. The presence and position of this keto group are expected to be critical for the biological activity of this class of compounds.

Interactive Table: Hypothetical SAR data for this compound derivatives based on general principles.

| Derivative | Modification | Predicted Biological Activity |

| 1 | Parent Compound | Baseline |

| 2 | Addition of a hydroxyl group to the phenoxyphenyl moiety | Increased polarity, potential for new hydrogen bonding, activity may increase or decrease |

| 3 | Extension of the alkyl chain to decanoic acid | Increased lipophilicity, may improve binding to hydrophobic pockets |

| 4 | Reduction of the oxo group to a hydroxyl group | Loss of a key hydrogen bond acceptor, likely decreased activity |

| 5 | Introduction of a fluorine atom on the terminal phenyl ring | Altered electronic properties, may enhance binding affinity |

Impact of Stereochemistry on Functional Profiles

For derivatives of this compound that possess chiral centers, stereochemistry is anticipated to play a profound role in their functional profiles. The introduction of a chiral center, for example, by substitution on the octanoic acid chain, would result in enantiomers that could exhibit significantly different biological activities. This is a well-established principle in pharmacology, where the three-dimensional arrangement of atoms dictates the precise fit of a molecule into the active site of a protein. One enantiomer may bind with high affinity, leading to a potent biological effect, while the other may bind weakly or not at all.

While specific studies on the stereochemistry of this compound derivatives are not available, research on other chiral molecules consistently demonstrates that different stereoisomers can have distinct pharmacological and toxicological properties.

Predictive Modeling through QSAR for Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool for predicting the biological activity of novel compounds based on their chemical structure. For a series of this compound analogues, QSAR models could be developed to correlate physicochemical descriptors with their observed biological effects.

The development of a robust QSAR model would typically involve the following steps:

Data Set Compilation: A series of analogues would be synthesized and their biological activities determined.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each analogue.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

Such a model could then be used to predict the activity of virtual compounds, thereby guiding the design and synthesis of more potent and selective analogues. For instance, QSAR studies on phenoxy acetamide (B32628) derivatives have successfully identified key molecular descriptors that influence their inhibitory activity. researchgate.net

Interactive Table: Key Descriptors for a Hypothetical QSAR Model of this compound Derivatives.

| Descriptor | Description | Potential Impact on Activity |

| LogP | Lipophilicity | Influences membrane permeability and binding to hydrophobic pockets |

| Molar Refractivity | Molar volume and polarizability | Relates to steric interactions and binding site fit |

| Dipole Moment | Polarity | Affects solubility and electrostatic interactions with the target |

| HOMO/LUMO Energies | Electronic properties | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions |

Biological Activity Profiling and Mechanistic Elucidation of 8 Oxo 8 3 Phenoxyphenyl Octanoic Acid

In Vitro Pharmacological Evaluations

Assessment in Cellular and Biochemical Assay Systems

No published studies were identified that have assessed the activity of 8-Oxo-8-(3-phenoxyphenyl)octanoic acid in specific cellular or biochemical assay systems. Therefore, data regarding its potential effects on cell viability, proliferation, signaling, or other cellular functions is not available.

Molecular Mechanisms of Action: Signaling Pathways and Enzyme Interactions (e.g., NF-κB, MAPK, Lipase (B570770) Inhibition)

There is no available research detailing the molecular mechanisms of action for this compound. Consequently, its potential interactions with key signaling pathways such as NF-κB and MAPK, or its inhibitory effects on enzymes like lipases, have not been characterized. While other compounds containing a 3-phenoxyphenyl moiety have been investigated as lipase inhibitors, these findings cannot be directly extrapolated to this compound.

Preclinical In Vivo Efficacy and Target Engagement Studies

Utilization of Relevant Animal Models for Disease Research

No preclinical studies using animal models to evaluate the in vivo efficacy of this compound for any disease indication have been found in the public domain.

Biomarker Identification and Pharmacodynamic Characterization

In the absence of preclinical or clinical studies, there has been no identification of biomarkers to assess the biological activity or target engagement of this compound. Pharmacodynamic characterization of the compound is also unavailable.

Investigation of Receptor Binding and Modulatory Effects

There is no information available from receptor binding assays or functional studies to indicate whether this compound binds to or modulates the activity of any specific receptors.

Free Fatty Acid Receptor (FFA1-FFA4) Binding and Activation Studies

There is no publicly available research detailing the interaction of this compound with the free fatty acid receptors FFA1, FFA2, FFA3, or FFA4. Screening and subsequent medicinal chemistry programs have led to the development of various selective agonists for these receptors, which are instrumental in studying their physiological roles. However, this compound has not been identified as one of these ligands in the existing literature.

Identification of Novel Protein Targets

No studies have been published that identify or characterize novel protein targets for this compound. The methodologies for identifying protein targets of small molecules are well-established, but there is no indication that such research has been conducted or reported for this specific compound.

Metabolic Fate and Biotransformation Studies of 8 Oxo 8 3 Phenoxyphenyl Octanoic Acid

Characterization of Metabolic Pathways

The metabolism of 8-Oxo-8-(3-phenoxyphenyl)octanoic acid is expected to proceed through Phase I and Phase II reactions. Phase I reactions typically involve oxidation, reduction, and hydrolysis to introduce or unmask functional groups, while Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.

The primary metabolic transformations anticipated for this compound involve the reduction of the ketone group and the oxidation of the octanoic acid chain.

The ketone group at the 8-position is susceptible to reduction by carbonyl-reducing enzymes, such as aldo-keto reductases (AKRs) and short-chain dehydrogenases/reductases (SDRs), which are abundant in the liver and other tissues. This enzymatic reduction would result in the formation of the corresponding secondary alcohol, 8-Hydroxy-8-(3-phenoxyphenyl)octanoic acid. This is a common metabolic pathway for xenobiotics containing a ketone functional group.

The octanoic acid side chain is a substrate for fatty acid metabolism enzymes. The initial step in its metabolism is activation to a coenzyme A (CoA) thioester, 8-Oxo-8-(3-phenoxyphenyl)octanoyl-CoA. This reaction is catalyzed by acyl-CoA synthetases. Following activation, the molecule can undergo further biotransformation.

Below is a table summarizing the potential primary metabolites and the enzymes involved in their formation.

| Precursor Compound | Metabolic Reaction | Key Enzyme(s) | Resulting Metabolite |

| This compound | Ketone Reduction | Aldo-keto reductases (AKRs), Short-chain dehydrogenases/reductases (SDRs) | 8-Hydroxy-8-(3-phenoxyphenyl)octanoic acid |

| This compound | Acyl-CoA Synthesis | Acyl-CoA Synthetases | 8-Oxo-8-(3-phenoxyphenyl)octanoyl-CoA |

Further metabolism of the phenoxyphenyl group, such as aromatic hydroxylation by cytochrome P450 enzymes, is also a possibility, leading to the formation of various phenolic metabolites. These hydroxylated metabolites can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their elimination from the body.

Once converted to its CoA thioester, 8-Oxo-8-(3-phenoxyphenyl)octanoyl-CoA is a likely candidate for mitochondrial or peroxisomal beta-oxidation. This catabolic process involves a cyclical series of four enzymatic reactions that result in the shortening of the fatty acid chain by two carbons in each cycle, releasing acetyl-CoA.

The beta-oxidation of 8-Oxo-8-(3-phenoxyphenyl)octanoyl-CoA would proceed through a series of intermediates, leading to the formation of progressively shorter-chain carboxylic acids still attached to the 3-phenoxyphenyl moiety. For example, the first cycle of beta-oxidation would yield 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid (after hydrolysis of the CoA ester), and subsequent cycles would produce 4-Oxo-4-(3-phenoxyphenyl)butanoic acid and ultimately (3-phenoxyphenyl)acetic acid.

The table below illustrates the expected products of the beta-oxidation of the octanoic acid side chain.

| Substrate | Metabolic Pathway | Key Products |

| 8-Oxo-8-(3-phenoxyphenyl)octanoyl-CoA | Beta-Oxidation (1 cycle) | 6-Oxo-6-(3-phenoxyphenyl)hexanoyl-CoA, Acetyl-CoA |

| 6-Oxo-6-(3-phenoxyphenyl)hexanoyl-CoA | Beta-Oxidation (1 cycle) | 4-Oxo-4-(3-phenoxyphenyl)butanoyl-CoA, Acetyl-CoA |

| 4-Oxo-4-(3-phenoxyphenyl)butanoyl-CoA | Beta-Oxidation (1 cycle) | (3-phenoxyphenyl)acetyl-CoA, Acetyl-CoA |

This metabolic pathway significantly contributes to the disposition and clearance of the compound from the body. The resulting shorter-chain acids are generally more water-soluble and can be more readily excreted.

Exploration of Biosynthetic Origins and Intermediates in Natural Systems

There is no scientific evidence to suggest that this compound is a naturally occurring compound with a known biosynthetic pathway. Its chemical structure, containing a phenoxyphenyl group linked to an oxo-octanoic acid chain, is characteristic of a synthetic molecule developed for specific industrial or pharmaceutical applications.

While some of its structural components have analogs in nature, the complete molecule is not known to be produced by any biological organism. For instance, various oxo-octanoic acids are found in nature. 3-Oxooctanoic acid is a primary metabolite involved in fatty acid metabolism in eukaryotes. Additionally, compounds like 8-hydroxyoctanoic acid can be biosynthesized in microorganisms such as yeast through the action of fatty acid synthases and cytochrome P450 enzymes.

The phenoxyphenyl moiety itself is not a common structural motif in natural products, although simpler phenolic compounds are ubiquitous in plants and microorganisms. The biosynthesis of these natural phenols typically occurs through the shikimate and malonate pathways.

No publicly available scientific literature or research data could be found for the computational chemistry and molecular modeling of the specific compound "this compound". Extensive searches for scholarly articles and data pertaining to molecular docking simulations, rational design, conformational analysis, and molecular dynamics studies for this exact molecule did not yield any relevant results.

Therefore, it is not possible to generate the requested article with the specified outline and content, as there is no available research information to draw upon for the following sections:

Computational Chemistry and Molecular Modeling for 8 Oxo 8 3 Phenoxyphenyl Octanoic Acid

Advanced Conformational Analysis and Molecular Dynamics Studies

Without any scientific findings on these topics for "8-Oxo-8-(3-phenoxyphenyl)octanoic acid," an accurate and informative article that adheres to the user's strict requirements cannot be constructed.

Advanced Analytical and Bioimaging Techniques in 8 Oxo 8 3 Phenoxyphenyl Octanoic Acid Research

Spectroscopic and Chromatographic Method Development for Compound Analysis

While specific, validated analytical methods for 8-Oxo-8-(3-phenoxyphenyl)octanoic acid are not extensively detailed in publicly available literature, standard principles of analytical chemistry dictate the techniques required for its characterization and quantification. Development of robust spectroscopic and chromatographic methods is a foundational step in the research and development pipeline.

Spectroscopic Techniques for structural elucidation and confirmation would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for determining the precise chemical structure, confirming the connectivity of atoms within the phenoxyphenyl and octanoic acid moieties.

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound (C₂₀H₂₂O₄; 326.4 g/mol ) and to study its fragmentation patterns, which aids in structural verification. alfa-chemistry.com

Infrared (IR) Spectroscopy: IR analysis helps in identifying key functional groups present in the molecule, such as the carbonyl (C=O) of the ketone and carboxylic acid, and the characteristic bands of the aromatic rings and ether linkage. The study of analogous compounds like 2-oxo-octanoic acid demonstrates the utility of vibrational spectroscopy in identifying inter- and intramolecular interactions. researchgate.net

Chromatographic Techniques are central to assessing the purity of the compound and quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC): This is the most common method for analyzing non-volatile organic compounds. An HPLC method, likely coupled with ultraviolet (UV) or mass spectrometry (LC-MS/MS) detection, would be developed to separate this compound from starting materials, synthetic byproducts, and potential degradants. nih.govresearchgate.netresearchgate.net HPLC with electrochemical detection (HPLC-ECD) is another highly sensitive and selective method employed for similar "8-oxo" compounds, albeit in a different structural context. nih.gov

The development of these methods requires careful optimization of parameters such as mobile phase composition, column type, and detector settings to ensure sensitivity, specificity, and reproducibility.

Table 1: Standard Analytical Techniques for Characterization and Quantification

| Technique | Purpose | Key Information Provided |

|---|---|---|

| ¹H and ¹³C NMR | Structural Elucidation | Precise atomic connectivity, chemical environment of protons and carbons. |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Molecular ion peak, fragmentation patterns for structural confirmation. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of key bonds (C=O, O-H, C-O-C). |

| HPLC-UV/MS | Purity Assessment & Quantification | Separation from impurities, concentration measurement in samples. |

Radiotracer Synthesis and Application for In Vivo Metabolic Tracing (e.g., 99mTc-labeling)

Radiolabeling is a powerful strategy for non-invasively studying the in vivo behavior of a compound. Technetium-99m (⁹⁹mTc) is a gamma-emitting radionuclide widely used in diagnostic nuclear medicine due to its ideal imaging properties. nih.gov While direct radiolabeling studies of this compound are not documented, research on analogous structures provides a clear blueprint for how such a radiotracer could be developed and applied.

A key example is the synthesis and evaluation of 8-cyclopentadienyltricarbonyl ⁹⁹mTc 8-oxooctanoic acid (⁹⁹mTc-CpTTOA) , a novel radiotracer developed to evaluate medium-chain fatty acid metabolism in the liver. nih.gov

Synthesis: ⁹⁹mTc-CpTTOA was synthesized in a high radiochemical yield of 50-63% through a double ligand transfer reaction. This process involved reacting methyl 8-ferrocenyl-8-oxooctanoate with Na⁹⁹mTcO₄ in the presence of specific catalysts, followed by hydrolysis. nih.gov

Stability: The resulting radiotracer demonstrated high stability, with over 90% integrity remaining after 6 hours of incubation in human serum. nih.gov

In Vivo Metabolic Tracing: When administered to animal models, ⁹⁹mTc-CpTTOA was shown to accumulate in the liver. Subsequent analysis of metabolites from the liver and urine confirmed that the compound was primarily metabolized via beta-oxidation. The parent compound, ⁹⁹mTc-CpTTOA, was broken down into a smaller metabolite, 4-cyclopentadienyltricarbonyl ⁹⁹mTc 4-oxobutanoic acid (⁹⁹mTc-CpTTBA) . nih.gov This finding indicates that the ⁹⁹mTc-labeled octanoic acid derivative is recognized and processed by the body's natural fatty acid metabolic pathways. Similar approaches have been explored for other ⁹⁹mTc-labeled fatty acid derivatives for imaging myocardial metabolism. nih.govresearchgate.netresearchgate.net

This research demonstrates the feasibility of labeling an 8-oxooctanoic acid backbone with ⁹⁹mTc to create a stable tracer for in vivo metabolic studies.

Table 2: Characteristics of the Analogous Radiotracer ⁹⁹mTc-CpTTOA

| Parameter | Finding | Source |

|---|---|---|

| Synthesis Method | Double ligand transfer reaction | nih.gov |

| Radiochemical Yield | 50-63% | nih.gov |

| In Vitro Stability | >90% stable at 6 hours in human serum | nih.gov |

| Primary Metabolic Pathway | Beta-oxidation in the liver | nih.gov |

| Major Metabolite | ⁹⁹mTc-CpTTBA | nih.gov |

Non-Invasive Imaging Modalities for Biodistribution and Target Localization

Non-invasive imaging techniques are indispensable tools in drug development for visualizing and quantifying the biodistribution, pharmacokinetics, and target site accumulation of a compound throughout the body. researchgate.netnih.gov These modalities provide critical information that can accelerate the evaluation of a drug candidate. researchgate.net

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) PET and SPECT are highly sensitive nuclear imaging techniques that track the location and concentration of a radiolabeled molecule in vivo. tracercro.commdpi.com

SPECT: As demonstrated with the ⁹⁹mTc-CpTTOA analogue, labeling this compound with a gamma-emitter like ⁹⁹mTc would allow for SPECT imaging to monitor its uptake and clearance from organs like the liver and kidneys. nih.gov

PET: For even higher sensitivity and spatial resolution, the compound could be labeled with a positron-emitting isotope such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). nih.gov PET imaging can provide detailed quantitative data on drug-receptor occupancy and target engagement, which is crucial for confirming a drug's mechanism of action. nih.gov

Fluorescence Molecular Tomography (FMT) FMT is an optical imaging modality that detects the light emitted from fluorescent probes within tissue. nih.gov It offers a non-radioactive method for preclinical biodistribution studies. nih.govnih.gov

Application: To use this technique, this compound would be chemically conjugated to a near-infrared (NIR) fluorescent dye. crownbio.com NIR light has better tissue penetration compared to visible light, enabling deeper imaging. crownbio.com

Advantages and Hybrid Imaging: FMT is relatively inexpensive and fast. nih.gov While it has lower spatial resolution than PET or SPECT, its utility is significantly enhanced when combined with an anatomical imaging modality like X-ray Computed Tomography (CT) or Magnetic Resonance Imaging (MRI). nih.govoptica.org This hybrid approach (e.g., FMT-CT) allows for the precise localization of the fluorescent signal within specific organs or tissues, providing a comprehensive 3D map of the compound's distribution. nih.govarxiv.org

Future Perspectives and Broader Research Implications of 8 Oxo 8 3 Phenoxyphenyl Octanoic Acid

Identification of Novel Research Directions

Given the lack of existing research, the primary novel research direction would be the initial characterization of the compound's physicochemical and biological properties. This foundational work would be essential to unlock any future research avenues. Key initial studies could include:

Synthesis and Characterization: Development and optimization of a synthetic route to produce 8-Oxo-8-(3-phenoxyphenyl)octanoic acid in sufficient purity and yield for further studies. Full characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography would be crucial.

Initial Biological Screening: A broad-based biological screening approach could be employed to identify any potential bioactivity. This could involve testing the compound against a variety of cell lines to assess cytotoxicity, or in assays for enzymatic inhibition.

Probing Structure-Activity Relationships (SAR): Based on its core structure, analogues of this compound could be synthesized to explore how modifications to the phenoxyphenyl group, the alkyl chain length, and the ketone position affect any observed biological activity.

Potential Contributions to Chemical Biology and Drug Discovery Efforts

While speculative without experimental data, the structural components of this compound suggest potential, yet unproven, areas of contribution to chemical biology and drug discovery.

The phenoxyphenyl group is a feature present in some biologically active molecules. Its presence in this octanoic acid derivative could be explored for potential interactions with biological targets. The long alkyl chain with a ketone function could also be investigated for its potential to interact with lipid-binding proteins or enzymes involved in fatty acid metabolism.

Future research could hypothetically explore its potential as:

A scaffold for medicinal chemistry: If initial screenings reveal any promising biological activity, the molecule could serve as a starting point for the development of more potent and selective analogues.

A tool compound in chemical biology: Should the compound be found to interact with a specific biological target, it could be developed into a chemical probe to study the function of that target in biological systems.

It is critical to reiterate that these are hypothetical research directions based on the chemical structure of this compound. Without dedicated scientific investigation into this specific compound, its actual contributions to science remain unknown.

常见问题

Q. What are the recommended synthetic routes for 8-Oxo-8-(3-phenoxyphenyl)octanoic acid, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation, where 3-phenoxyphenyl derivatives react with octanoyl chloride in anhydrous conditions using a Lewis acid catalyst (e.g., AlCl₃). Temperature control (0–5°C) minimizes side reactions, while slow addition of reactants ensures selectivity. Post-reaction, neutralization with ice-water and extraction with dichloromethane followed by silica gel chromatography can isolate the product. Yield optimization requires precise stoichiometry and inert atmospheres to prevent hydrolysis of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and ketone carbonyl signals (δ ~200–210 ppm).

- FT-IR : Confirm the C=O stretch (~1700 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹).

- HPLC-MS : Assess purity and molecular ion peaks (e.g., [M+H]⁺). Cross-referencing with PubChem data ensures structural validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to investigate the biological relevance of substituent variations in derivatives of this compound?

- Methodological Answer : SAR studies should systematically modify substituents on the phenyl ring (e.g., electron-withdrawing vs. donating groups) and measure effects on bioactivity (e.g., enzyme inhibition). Computational docking (e.g., AutoDock Vina) predicts binding modes, while in vitro assays (e.g., IC₅₀ determination in cancer cell lines) validate interactions. Comparative analysis with analogs (e.g., fluorinated or chlorinated derivatives) highlights critical functional groups .

Q. What computational chemistry approaches are suitable for predicting the binding interactions of this compound with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular Dynamics (MD) simulations model ligand-protein interactions over time, focusing on hydrogen bonding (phenoxy groups) and hydrophobic interactions (alkyl chain). Tools like Schrödinger Suite or GROMACS integrate these methods, validated by experimental data (e.g., crystallography or mutagenesis studies) .

Q. How should researchers address contradictions in reported bioactivity data for this compound across different experimental models?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity or solvent effects). Mitigation strategies include:

- Standardizing protocols (e.g., consistent cell culture conditions, solvent controls like DMSO ≤0.1%).

- Validating results across orthogonal assays (e.g., enzymatic vs. cell-based assays).

- Meta-analysis of literature data to identify confounding variables (e.g., pH, temperature) .

Data Analysis and Validation

Q. What strategies are recommended for validating the purity of this compound in synthetic batches?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic (NMR) methods:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.

- ¹H NMR : Compare integration ratios of diagnostic peaks against theoretical values.

- Elemental Analysis : Verify C/H/O ratios within ±0.4% of theoretical values. Cross-check with EPA DSSTox databases for consistency .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (nitrile gloves, lab coat, goggles) to avoid dermal/ocular exposure.

- Conduct reactions in fume hoods to prevent inhalation of volatile intermediates.

- Store waste in labeled containers for certified disposal (avoid aqueous release due to potential ecotoxicity). Safety data from structurally similar compounds (e.g., brominated analogs) guide risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。